2-Amino-5-methoxybenzaldehyde
Overview
Description
2-Amino-5-methoxybenzaldehyde is an organic compound with the chemical formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 5-methoxybenzaldehyde followed by reduction to yield this compound. The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 5-methoxybenzaldehyde using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as copper or palladium to facilitate the formation of the amino group.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: 2-Amino-5-methoxybenzoic acid.
Reduction: 2-Amino-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2-Amino-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. For example, it can form Schiff bases with primary amines, which can then interact with metal ions or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxybenzaldehyde
- 2-Amino-4-methoxybenzaldehyde
- 2-Amino-6-methoxybenzaldehyde
Uniqueness
2-Amino-5-methoxybenzaldehyde is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRJXIYWZZNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343752 | |
Record name | 2-Amino-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26831-52-7 | |
Record name | 2-Amino-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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